Bienvenue dans la boutique en ligne BenchChem!

Sitafloxacin monohydrate

Antimicrobial susceptibility Respiratory tract infection Fluoroquinolone comparator

Sitafloxacin monohydrate (DU-6859a) is a fourth-generation fluoroquinolone distinguished by its 3-aminopyrrolidyl substitution, delivering superior potency against multidrug-resistant pathogens. It exhibits a 32-fold MIC90 advantage over delafloxacin versus M. tuberculosis (0.25 µg/mL) and retains activity against levofloxacin-resistant isolates. For H. pylori, it maintains MICs ≤0.5 µg/mL even in gyrA mutants, unlike levofloxacin which shows 64-fold higher MICs. With a clean cardiac safety profile—no torsades de pointes at 100 mg/kg in vivo—this monohydrate salt (89% oral bioavailability) is the definitive choice for preclinical tuberculosis panels, third-line H. pylori eradication studies, and toxicology assays requiring minimal QT confounding.

Molecular Formula C19H20ClF2N3O4
Molecular Weight 427.8 g/mol
CAS No. 163253-37-0
Cat. No. B184773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitafloxacin monohydrate
CAS163253-37-0
Synonyms7-((7S)-amino-5-azaspiro(2,4)heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-cis-2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid
7-(7-amino-5-azaspiro(2.4)heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid sesquihydrate
DU 6859
DU 6859A
DU-6859
DU-6859A
sitafloxacin
Molecular FormulaC19H20ClF2N3O4
Molecular Weight427.8 g/mol
Structural Identifiers
SMILESC1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
InChIInChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1
InChIKeyANCJYRJLOUSQBW-JJZGMWGRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitafloxacin Monohydrate (CAS 163253-37-0) Procurement Guide: Comparative Baseline for R&D and Clinical Selection


Sitafloxacin monohydrate (DU-6859a) is an orally active, fourth-generation fluoroquinolone antibiotic characterized by a unique 3-aminopyrrolidyl substitution at the C-7 position of the quinolone nucleus [1]. This structural modification confers a broad spectrum of antibacterial activity encompassing Gram-positive cocci, Gram-negative bacilli, anaerobic bacteria, and atypical pathogens [2]. As a monohydrate salt form (CAS 163253-37-0), it is the stable crystalline hydrate designated for pharmaceutical formulation, with an absolute oral bioavailability of 89% and a terminal elimination half-life of approximately 7.0 hours [3].

Sitafloxacin Monohydrate Substitution Risks: Why Levofloxacin, Moxifloxacin, and Ciprofloxacin Cannot Serve as Drop-In Replacements


Fluoroquinolone antibiotics exhibit substantial intra-class variability in antimicrobial potency, resistance profiles, and safety parameters that precludes direct therapeutic substitution. Sitafloxacin monohydrate demonstrates quantitatively superior in vitro activity against multiple clinically significant pathogen groups compared to levofloxacin, moxifloxacin, ciprofloxacin, and garenoxacin, with MIC90 differences ranging from 2-fold to 64-fold depending on the organism [1]. Critically, sitafloxacin retains meaningful activity against clinical isolates harboring quinolone-resistance-determining region (QRDR) mutations that confer high-level resistance to older fluoroquinolones, including ciprofloxacin-resistant Neisseria gonorrhoeae and levofloxacin-resistant Mycobacterium tuberculosis and Helicobacter pylori [2][3]. Procurement substitution based solely on class membership without accounting for these quantifiable potency differentials may compromise experimental reproducibility, invalidate preclinical efficacy models, or result in suboptimal clinical outcomes in contexts where resistant pathogens are prevalent.

Sitafloxacin Monohydrate Quantitative Differentiation Evidence: Head-to-Head MIC, Clinical, and Safety Comparisons


Sitafloxacin vs. Levofloxacin, Moxifloxacin, and Garenoxacin: Quantitative MIC90 Potency Superiority Against Streptococcus pneumoniae

In a comprehensive susceptibility study of 1,620 clinical isolates recovered from Japanese healthcare facilities in 2009, sitafloxacin (STFX) demonstrated superior potency against Streptococcus pneumoniae relative to comparator fluoroquinolones. STFX inhibited the growth of all S. pneumoniae isolates at 0.06 μg/mL or less [1]. The MIC90 values for STFX ranged from 0.03 to 0.06 μg/mL, which were 1- to 2-fold lower than garenoxacin (GRNX), 2- to 4-fold lower than moxifloxacin (MFLX), and 16- to 32-fold lower than levofloxacin (LVFX) [1]. A separate 2008 comparative study reported STFX was 4- to 64-fold more active against S. pneumoniae than other quinolones tested [2].

Antimicrobial susceptibility Respiratory tract infection Fluoroquinolone comparator

Sitafloxacin vs. Moxifloxacin: Non-Inferiority Clinical Cure Rates in Community-Acquired Pneumonia at Lower Dosing

A multicenter, randomized, open-label, positive-controlled clinical trial (CTR20130046) evaluated oral sitafloxacin versus oral moxifloxacin in Chinese adults with community-acquired pneumonia (CAP). Patients received sitafloxacin 100 mg once daily (qd) or 100 mg twice daily (bid) versus moxifloxacin 400 mg qd for 7–10 days [1]. The clinical cure rate was 94.8% (91/96) in the sitafloxacin 100 mg qd group, 96.8% (91/94) in the sitafloxacin 100 mg bid group, and 95.0% (96/101) in the moxifloxacin group in the per-protocol set [1]. Microbiological success rates were 97.0% (32/33), 97.1% (34/35), and 94.9% (37/39), respectively [1]. Adverse event incidence was comparable across groups (23.3–29.8% for sitafloxacin vs. 28.2% for moxifloxacin; p > 0.05) [1].

Community-acquired pneumonia Randomized controlled trial Clinical efficacy

Sitafloxacin vs. Levofloxacin and Moxifloxacin: Balanced Dual-Target Inhibition Reducing Mutant Selection Propensity

Sitafloxacin, bearing a 3-aminopyrrolidyl substitution, exhibits a more balanced dual-targeting activity against both DNA gyrase and topoisomerase IV compared with gatifloxacin, moxifloxacin, and other fluoroquinolones [1]. In enzyme inhibition assays, sitafloxacin demonstrated low IC50 ratios against DNA gyrase relative to topoisomerase IV, indicating balanced inhibition of both targets [1]. This balanced targeting translates to lower MIC ratios against single gyrA or parC mutants relative to the wild-type strain, lower frequencies of mutant selection, lower mutant prevention concentrations (MPCs), and narrower mutant selection windows against both quinolone-susceptible strains and first-step parC mutants of S. pneumoniae [1]. The study concluded that sitafloxacin has a lower propensity for selecting first- and second-step resistant mutants compared with gatifloxacin and moxifloxacin [1].

DNA gyrase Topoisomerase IV Resistance emergence

Sitafloxacin vs. Moxifloxacin, Gatifloxacin, and Levofloxacin: Differential QT Prolongation and Proarrhythmic Risk Profile

The proarrhythmic effects of sitafloxacin, gatifloxacin, and moxifloxacin were compared using three in vivo models [1]. In halothane-anesthetized dogs (n=5), intravenous infusion of gatifloxacin and moxifloxacin (1–3 mg/kg) prolonged both ventricular effective refractory period and repolarization period, whereas sitafloxacin (1–3 mg/kg) prolonged only the ventricular effective refractory period with no significant change in other cardiovascular parameters [1]. In the chronic complete atrioventricular block dog model (n=4), oral administration of 100 mg/kg gatifloxacin (2/4 animals) and moxifloxacin (3/4 animals) induced torsades de pointes, whereas sitafloxacin did not induce torsades de pointes in any animal [1]. A separate study using guinea pig ventricular myocardia found that levofloxacin, sitafloxacin, trovafloxacin, ciprofloxacin, gemifloxacin, and tosufloxacin had little or no action potential duration-prolonging effect at concentrations up to 100 μM, in contrast to sparfloxacin and gatifloxacin which produced concentration-dependent prolongation [2].

QT prolongation Torsades de pointes Cardiac safety

Sitafloxacin vs. Levofloxacin and Moxifloxacin: Superior MIC90 Against Fluoroquinolone-Resistant Mycobacterium tuberculosis

A study evaluating six fluoroquinolones against Mycobacterium tuberculosis clinical isolates from China (2015 and 2022) found that sitafloxacin exhibited the highest antibacterial activity with an MIC90 of 0.25 μg/mL, whereas delafloxacin and ofloxacin exhibited MIC90 values of 8 μg/mL [1]. In a separate Japanese study of 109 clinical Mtb isolates including 73 multidrug-resistant (MDR) strains, sitafloxacin demonstrated lower cumulative MIC than moxifloxacin, levofloxacin, and ciprofloxacin [2]. An epidemiological cut-off (ECOFF) of 0.125 μg/mL was proposed for sitafloxacin; using this ECOFF, 15% of levofloxacin-resistant isolates (MIC ≥2 μg/mL) remained susceptible to sitafloxacin [2]. Sitafloxacin was more effective against gyrA-mutant isolates and MDR isolates in the Japanese cohort [2].

Mycobacterium tuberculosis gyrA/B mutations Multidrug-resistant tuberculosis

Sitafloxacin vs. Levofloxacin and Garenoxacin: Quantitative MIC Superiority Against Helicobacter pylori Including gyrA Mutants

Sitafloxacin demonstrated MICs of ≤0.5 μg/mL against 105 clinical isolates of Helicobacter pylori, including 44 isolates harboring mutations in the gyrA gene [1]. In direct comparator analysis, the highest MICs observed for garenoxacin and levofloxacin were 8-fold and 64-fold higher, respectively, than the highest MICs observed for sitafloxacin [1]. The potential clinical advantage of sitafloxacin in this context is that resistance to other fluoroquinolones does not appear to affect treatment outcomes, allowing sitafloxacin to remain effective despite documented levofloxacin resistance [2]. However, acquisition of double mutations in gyrA following unsuccessful sitafloxacin-containing eradication has been documented to evoke high-level resistance to sitafloxacin [2].

Helicobacter pylori gyrA mutation Rescue eradication therapy

Sitafloxacin Monohydrate Optimal Procurement Scenarios: Evidence-Backed Use Cases for Research and Clinical Development


Community-Acquired Pneumonia Clinical Trials Requiring Non-Inferiority Benchmarking

Sitafloxacin 100 mg once daily demonstrated clinical cure rates (94.8%) non-inferior to moxifloxacin 400 mg once daily (95.0%) in a randomized controlled trial of 343 CAP patients, with microbiological success rates of 97.0% and 94.9%, respectively [1]. This evidence supports sitafloxacin selection for clinical development programs targeting respiratory tract infections where regulatory non-inferiority against an established fluoroquinolone comparator is a trial design requirement.

Multidrug-Resistant Tuberculosis Drug Discovery and Susceptibility Testing

Sitafloxacin exhibits an MIC90 of 0.25 μg/mL against M. tuberculosis clinical isolates, representing a 32-fold potency advantage over delafloxacin and ofloxacin (MIC90 = 8 μg/mL) [1]. Furthermore, 15% of levofloxacin-resistant Mtb isolates (MIC ≥2 μg/mL) remain susceptible to sitafloxacin using an ECOFF of 0.125 μg/mL [2]. These data support procurement of sitafloxacin for MDR-TB drug screening panels, in vitro susceptibility testing protocols, and preclinical evaluation of novel combination regimens.

Fluoroquinolone-Resistant Helicobacter pylori Eradication Studies

Sitafloxacin maintains MICs ≤0.5 μg/mL against H. pylori isolates harboring gyrA mutations, with comparator levofloxacin exhibiting 64-fold higher MIC values in resistant strains [1]. Systematic review evidence indicates that pre-existing levofloxacin resistance does not compromise sitafloxacin-containing eradication outcomes [2]. This differential resistance profile justifies sitafloxacin procurement for clinical studies of third-line H. pylori eradication, particularly in Asian populations where fluoroquinolone resistance prevalence is elevated.

Preclinical Cardiac Safety Pharmacology Studies Requiring Low QT Liability Background

In head-to-head in vivo proarrhythmia models, sitafloxacin did not induce torsades de pointes at 100 mg/kg oral dosing in chronic AV block dogs, whereas moxifloxacin (3/4 animals) and gatifloxacin (2/4 animals) induced the arrhythmia under identical conditions [1]. In guinea pig ventricular myocardia, sitafloxacin demonstrated little or no action potential duration prolongation at concentrations up to 100 μM [2]. These cardiac safety characteristics support sitafloxacin as a preferred fluoroquinolone comparator in preclinical toxicology studies where minimization of confounding QT signals is essential for assay interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitafloxacin monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.